Dehydroxy mirabegron
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dehydroxy Mirabegron is a compound with the molecular formula C21H24N4OS . It is also known as 2-Amino-N-[4-[2-[(2-phenylethyl)amino]ethyl]phenyl]-4-Thiazoleacetamide .
Synthesis Analysis
While there isn’t specific information available on the synthesis of Dehydroxy Mirabegron, a study on the synthesis of Mirabegron, a related compound, suggests a new synthetic route with low-cost starting materials .
Molecular Structure Analysis
The molecular structure of Dehydroxy Mirabegron is represented by the formula C21H24N4OS . More detailed structural information can be found in databases like PubChem .
Physical And Chemical Properties Analysis
Dehydroxy Mirabegron has a molecular weight of 380.5 g/mol . Other physical and chemical properties such as Hydrogen Bond Donor Count, Hydrogen Bond Acceptor Count, Rotatable Bond Count, Exact Mass, Monoisotopic Mass, Topological Polar Surface Area, Heavy Atom Count, Formal Charge, Complexity, and Covalently-Bonded Unit Count can be found in databases like PubChem .
Wissenschaftliche Forschungsanwendungen
Metabolic and Cardiovascular Effects
Mirabegron has been investigated for its potential to improve obesity-related metabolic diseases through mechanisms such as increasing brown adipose tissue (BAT) thermogenesis, white adipose tissue (WAT) lipolysis, and insulin sensitivity. In a study involving healthy women, chronic mirabegron therapy increased BAT metabolic activity, resting energy expenditure (REE), and improved plasma levels of beneficial lipoproteins and insulin sensitivity, suggesting its utility in managing metabolic disease (O'mara et al., 2020).
Pharmacokinetics and Metabolism
Research on mirabegron's pharmacokinetic properties, including absorption mechanisms and the characterization of its stress degradation products, provides insight into its stability and safety profile. Studies have shown that mirabegron degrades under hydrolytic and oxidative stress conditions, emphasizing the importance of understanding its degradation pathways and potential toxicities of degradation products (Kalariya et al., 2015). Additionally, mirabegron's membrane permeability and the involvement of human intestinal transport proteins in its absorption process have been studied, revealing its low-to-moderate membrane permeability and potential efflux into the intestinal lumen (Takusagawa et al., 2013).
Wirkmechanismus
Target of Action
Dehydroxy mirabegron, similar to its parent compound mirabegron, is a potent and selective agonist of beta-3 adrenergic receptors . These receptors are primarily found in the detrusor muscle of the bladder, and their activation leads to the relaxation of this muscle .
Mode of Action
Dehydroxy mirabegron interacts with its targets, the beta-3 adrenergic receptors, by binding to them and activating them . This activation leads to the relaxation of the detrusor muscle during the storage phase of the urinary bladder fill-void cycle . Unlike other treatments for overactive bladder, such as solifenacin and darifenacin, dehydroxy mirabegron lacks significant antimuscarinic activity .
Biochemical Pathways
The activation of beta-3 adrenergic receptors by dehydroxy mirabegron leads to an increase in the generation of cyclic AMP (cAMP), which in turn activates K+ channels, causing membrane hyperpolarization . This results in the relaxation of the detrusor muscle, enabling the bladder wall to remain distended and allowing for the storage of urine .
Pharmacokinetics
The metabolic pathways include amide hydrolysis and glucuronidation .
Result of Action
The primary result of dehydroxy mirabegron’s action is the relaxation of the detrusor muscle in the bladder, leading to an increase in bladder capacity . This alleviates symptoms of overactive bladder, such as urinary frequency and incontinence .
Zukünftige Richtungen
Mirabegron, a related compound, has shown potential in increasing human BAT activity, REE, NEFA content, body temperature, HR, blood pressure, and blood insulin content. These effects may lead to reductions in blood glucose levels in obese/overweight and diabetic patients . The potential addition of vibegron in the near future will offer an alternative beta-3 agonist which may offer a different efficacy profile .
Eigenschaften
IUPAC Name |
2-(2-amino-1,3-thiazol-4-yl)-N-[4-[2-(2-phenylethylamino)ethyl]phenyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4OS/c22-21-25-19(15-27-21)14-20(26)24-18-8-6-17(7-9-18)11-13-23-12-10-16-4-2-1-3-5-16/h1-9,15,23H,10-14H2,(H2,22,25)(H,24,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRMFYHUWWFFNPI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNCCC2=CC=C(C=C2)NC(=O)CC3=CSC(=N3)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.